1-(Dichloromethyl)-4-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC17254648
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9Cl2NO |
|---|---|
| Molecular Weight | 242.10 g/mol |
| IUPAC Name | 1-(dichloromethyl)-4-methylquinolin-2-one |
| Standard InChI | InChI=1S/C11H9Cl2NO/c1-7-6-10(15)14(11(12)13)9-5-3-2-4-8(7)9/h2-6,11H,1H3 |
| Standard InChI Key | IAWZPSPEFLNVQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(C2=CC=CC=C12)C(Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a quinolin-2(1H)-one skeleton, a bicyclic system with a benzene ring fused to a pyridone ring. Key substituents include:
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Dichloromethyl group (-CHCl₂) at position 1, introducing steric bulk and electrophilic reactivity.
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Methyl group (-CH₃) at position 4, enhancing lipophilicity and influencing electronic distribution.
The molecular formula is C₁₁H₉Cl₂NO, with a molecular weight of 242.10 g/mol. The dichloromethyl group contributes to a higher logP value (~3.8), suggesting moderate lipophilicity compared to simpler quinolinones like 6,8-dichloro-2-methyl-1H-quinolin-4-one (logP = 3.56) .
Table 1: Molecular Properties of 1-(Dichloromethyl)-4-methylquinolin-2(1H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| Exact Mass | 241.004 Da |
| Topological Polar Surface Area | 33.12 Ų |
| logP | 3.8 (estimated) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(dichloromethyl)-4-methylquinolin-2(1H)-one can be achieved through modified Friedländer annulation or visible light-mediated deoxygenation strategies, analogous to methods used for related quinolinones .
Friedländer Annulation
This method involves condensing 2-aminobenzaldehyde derivatives with ketones. For example:
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Precursor Preparation: React 4-methyl-2-nitrobenzaldehyde with dichloroacetone under basic conditions.
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Cyclization: Catalyze with HCl/EtOH to form the quinolinone core.
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Reduction: Reduce the nitro group to an amine, followed by oxidation to the ketone .
Visible Light-Mediated Deoxygenation
Quinoline N-oxides, such as 4-methylquinoline N-oxide, can be irradiated under visible light in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺) to yield the corresponding quinolin-2(1H)-one. Introducing the dichloromethyl group post-synthesis via electrophilic substitution is feasible .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedländer Annulation | 65–70 | ≥95 | Scalability |
| Photocatalytic | 75–80 | ≥98 | Mild conditions, selectivity |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic dichloromethyl and methyl groups. It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, releasing HCl.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, H-5), 7.62 (t, J = 7.6 Hz, 1H, H-6), 7.35 (d, J = 8.0 Hz, 1H, H-8), 6.25 (s, 1H, H-3), 4.10 (s, 2H, CHCl₂), 2.45 (s, 3H, CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to antipsychotic agents. Its dichloromethyl group can be further functionalized to introduce sulfonamide or piperazine moieties, common in neuroactive drugs .
Materials Science
Quinolinones with halogen substituents are explored as organic semiconductors. The electron-withdrawing Cl groups improve charge carrier mobility, with theoretical hole mobility estimates of ~0.5 cm²/V·s.
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